molecular formula C11H13NO B171206 N-phenylcyclobutanecarboxamide CAS No. 15907-95-6

N-phenylcyclobutanecarboxamide

Cat. No. B171206
CAS RN: 15907-95-6
M. Wt: 175.23 g/mol
InChI Key: HVTYCAHOTNCMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The linear formula of N-Phenylcyclobutanecarboxamide is C11H13NO . The exact molecular structure is not provided in the available resources.

Scientific Research Applications

Inhibition of FTO Protein

N-phenylcyclobutanecarboxamide derivatives, specifically N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB), have been identified as inhibitors of the fat mass and obesity-associated protein (FTO). This discovery, which revealed a novel binding site for FTO inhibitors, suggests potential therapeutic applications for obesity or obesity-related diseases. The crystal structure of human FTO in complex with N-CDPCB was determined, providing insights into the molecular basis for FTO recognition of this inhibitor (Wu He et al., 2015).

Antimicrobial Activity

N-phenylcyclobutanecarboxamide and its derivatives have been explored for their antimicrobial properties. Research involving the synthesis of macrocyclic pentaazapyridines and dipeptide pyridine derivatives from similar compounds demonstrated antimicrobial activities. These findings indicate the potential of N-phenylcyclobutanecarboxamide derivatives in developing new antimicrobial agents (E. M. Flefel et al., 2018).

Antitumor Properties

Research into derivatives of N-phenylcyclobutanecarboxamide has shown moderate in vivo antitumor activity against certain cancers, like P388 leukemia and Lewis lung carcinoma. This research has broadened the understanding of the pharmacophore in tricyclic carboxamides and their role in cancer treatment (G. Atwell et al., 1988).

NMDA Receptor Antagonists

Derivatives of N-phenylcyclobutanecarboxamide, such as milnacipran and its homologues, have been evaluated as NMDA receptor antagonists. These studies have contributed to the development of novel prototypes for designing potent NMDA-receptor antagonists, offering new avenues for treating various neurological conditions (S. Shuto et al., 1995).

properties

IUPAC Name

N-phenylcyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(9-5-4-6-9)12-10-7-2-1-3-8-10/h1-3,7-9H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTYCAHOTNCMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306259
Record name N-Phenylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylcyclobutanecarboxamide

CAS RN

15907-95-6
Record name N-Phenylcyclobutanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15907-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenylcyclobutanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-phenylcyclobutanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-phenylcyclobutanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-phenylcyclobutanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-phenylcyclobutanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-phenylcyclobutanecarboxamide

Citations

For This Compound
6
Citations
NM Chernov, EV Kuvaeva, IP Yakovlev - Synthesis, 2023 - thieme-connect.com
… It should be noted that eight-membered derivatives were obtained from 2-oxo-N-phenylcyclobutanecarboxamide 21 and nitrovinylcarbamate 22 under the action of similar …
Number of citations: 0 www.thieme-connect.com
AV Chernykh, KP Melnykov… - The Journal of …, 2019 - ACS Publications
An efficient approach to synthesis of previously unavailable 2-substituted difluorocyclobutane building blocks was developed and applied on a multigram scale. The key step of the …
Number of citations: 34 pubs.acs.org
J Bai, S Li, R Zhu, Y Li, W Li - The Journal of Organic Chemistry, 2023 - ACS Publications
We herein developed a reductive transamidation reaction between N-acyl benzotriazoles (AcBt) and organic nitro compounds or NaNO 2 under mild conditions. This protocol employed …
Number of citations: 3 pubs.acs.org
OP Demchuk, BV Bobovskyi… - European Journal of …, 2023 - Wiley Online Library
Synthesis and physicochemical characterization of all possible cis‐ and trans‐1,3‐disubstituted cyclobutane‐derived amines and carboxylic acids bearing mono‐, di‐ and …
OP Demchuk, OV Hryshchuk… - European Journal of …, 2021 - Wiley Online Library
Synthesis of previously unavailable 1,2‐disubstituted cyclobutane building blocks bearing mono‐, di‐ and trifluoromethyl groups are disclosed. The key steps included …
H Ito, A Sato, T Taguchi - Tetrahedron, 2005 - Elsevier
The reactions of γ,γ-dialkoxyallylic zirconium species with carbonyl compounds in the presence of Lewis acid are reported. The reactivity of γ,γ-dialkoxyallylic zirconium species and …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.